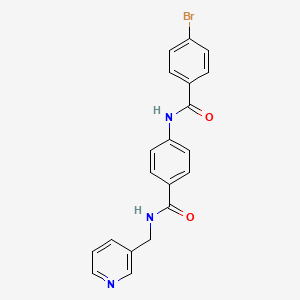
Bis(2-phenylpyridine)-(acetylacetonate)iridium(III);ACetylacetonatobis(2-phenylpyridine)iridium;Acetylacetonatobis(2-phenylpyridine)iridium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Ir(ppy)2(acac) typically involves the reaction of iridium trichloride with 2-phenylpyridine to form a chloro-bridged iridium dimer. This intermediate is then reacted with acetylacetone under basic conditions to yield the final product . The reaction is usually carried out in solvents like ethylene glycol monoethyl ether at elevated temperatures (around 130°C) for several hours . The industrial production of Ir(ppy)2(acac) follows similar synthetic routes but is optimized for higher yields and purity .
Analyse Chemischer Reaktionen
Ir(ppy)2(acac) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of iridium(IV) complexes.
Reduction: Reduction reactions can convert Ir(ppy)2(acac) to lower oxidation states of iridium.
Substitution: Ligand substitution reactions can occur, where the acetylacetonate or phenylpyridine ligands are replaced by other ligands.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ir(ppy)2(acac) has a wide range of applications in scientific research:
Biology: The compound is explored for bioimaging applications due to its phosphorescent properties.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Industry: Ir(ppy)2(acac) is used in the development of high-efficiency lighting and display technologies.
Wirkmechanismus
The mechanism of action of Ir(ppy)2(acac) involves its phosphorescent properties. The compound exhibits efficient intersystem crossing from the excited singlet state to the triplet state due to enhanced spin-orbit coupling. This results in radiative decay from the triplet state, producing phosphorescence . The molecular targets and pathways involved include the interaction of the iridium center with the ligands, which influences the electronic properties and emission characteristics of the compound .
Vergleich Mit ähnlichen Verbindungen
Ir(ppy)2(acac) is often compared with other iridium complexes like Ir(ppy)3, Ir(chpy)3, and Ir(dhfpy)2(acac). While Ir(ppy)3 is known for its isotropic transition dipole moment, Ir(ppy)2(acac) offers higher external quantum efficiency and balanced hole and electron injection . Other similar compounds include Ir(MDQ)2(acac) and Ir(piq)3, which have different emission properties and applications .
Eigenschaften
Molekularformel |
C27H24IrN2O2-2 |
|---|---|
Molekulargewicht |
600.7 g/mol |
IUPAC-Name |
4-hydroxypent-3-en-2-one;iridium;2-phenylpyridine |
InChI |
InChI=1S/2C11H8N.C5H8O2.Ir/c2*1-2-6-10(7-3-1)11-8-4-5-9-12-11;1-4(6)3-5(2)7;/h2*1-6,8-9H;3,6H,1-2H3;/q2*-1;; |
InChI-Schlüssel |
IWZZBBJTIUYDPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC(=O)C)O.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.[Ir] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


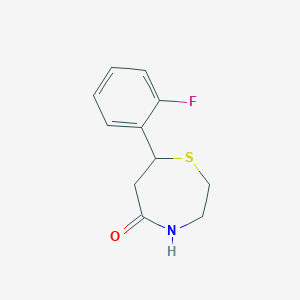
![[7-(2-methylbut-2-enoyloxy)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2R)-2,3-dihydroxy-2-(1-hydroxyethyl)-3-methylbutanoate](/img/structure/B14799755.png)
![N-[(E)-(3-nitrophenyl)methylidene]-4-(piperidin-1-ylsulfonyl)aniline](/img/structure/B14799761.png)
![tert-butyl (1R,13R)-8-oxo-11-azatetracyclo[8.4.0.01,13.02,7]tetradeca-2,4,6,9-tetraene-11-carboxylate](/img/structure/B14799769.png)
![2-amino-N-[(6-bromopyridin-3-yl)methyl]-N-cyclopropylpropanamide](/img/structure/B14799793.png)
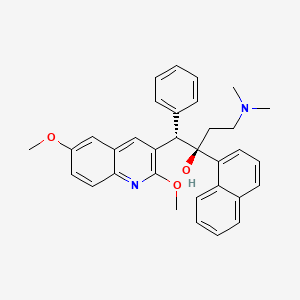
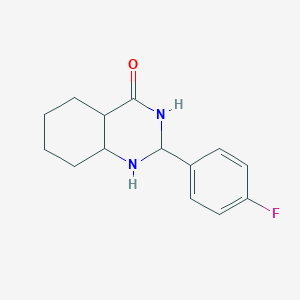

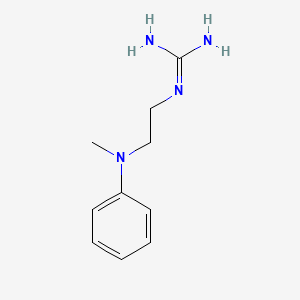
![methyl (7S)-7-acetyloxy-5-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B14799817.png)
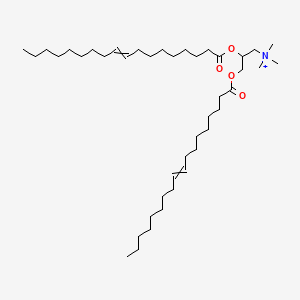
![4,6-dimethyl-N-[1-(2-methylphenyl)ethylideneamino]-1,4,5,6-tetrahydropyrimidin-2-amine](/img/structure/B14799827.png)
![N-[(2S)-3-methoxy-2-methyl-16,18-dioxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide](/img/structure/B14799829.png)
